N-(3-methylpyridin-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide
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Overview
Description
N-(3-methylpyridin-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide, also known as MP-124, is a novel small molecule that has been developed as a potential therapeutic agent. This compound has shown promising results in preclinical studies, demonstrating its potential as a treatment for various diseases.
Mechanism of Action
The exact mechanism of action of N-(3-methylpyridin-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is not fully understood, but it has been suggested that it may work by inhibiting the activity of certain enzymes involved in inflammation and tumor growth. Specifically, this compound has been shown to inhibit the activity of phosphodiesterase 4 (PDE4), an enzyme that is involved in the regulation of inflammation. By inhibiting PDE4, this compound may reduce the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. It has also been shown to inhibit the growth of tumor cells in vitro and in vivo, suggesting that it may have anti-tumor properties.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-methylpyridin-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide in lab experiments is that it has been shown to have a good safety profile in preclinical studies, with no significant toxicity observed at therapeutic doses. However, one limitation is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for the study of N-(3-methylpyridin-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide. One potential direction is to further investigate its anti-inflammatory properties and its potential as a treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is to investigate its anti-tumor properties and its potential as a treatment for cancer. Additionally, further studies are needed to determine the optimal dosing and administration of this compound, as well as its safety and efficacy in humans.
Synthesis Methods
N-(3-methylpyridin-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide can be synthesized using a multistep process. The first step involves the preparation of 3-methylpyridine-2-carboxylic acid, which is then reacted with thionyl chloride to yield 3-methylpyridine-2-carbonyl chloride. The carbonyl chloride is then reacted with 1H-pyrazole to form 3-methylpyridin-2-yl-1H-pyrazole-1-carboxylic acid, which is subsequently converted to the corresponding amide using 2-chloro-6-(trichloromethyl)pyridine. The final step involves the reaction of the amide with 3-bromo-6-chloropyridazine to yield this compound.
Scientific Research Applications
N-(3-methylpyridin-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide has been studied extensively in preclinical models for its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of various diseases, including cancer, rheumatoid arthritis, and inflammatory bowel disease.
properties
IUPAC Name |
N-(3-methylpyridin-2-yl)-6-pyrazol-1-ylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O/c1-10-4-2-7-15-13(10)17-14(21)11-5-6-12(19-18-11)20-9-3-8-16-20/h2-9H,1H3,(H,15,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXBSFDFAMGIPEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=NN=C(C=C2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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